2-bromo-N-(2-butoxyethyl)aniline
Overview
Description
Synthesis Analysis
The synthesis of anilines, such as 2-bromo-N-(2-butoxyethyl)aniline, involves various methods and applications. The process includes reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .Molecular Structure Analysis
The molecular formula of this compound is C12H18BrNO . It has a molecular weight of 272.19 . The InChI code for this compound is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11 (12)13/h4-7,14H,2-3,8-10H2,1H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Chemical Fixation of CO2
Aniline Derivatives in Carbon Capture
Aniline derivatives have been investigated for their potential in chemical fixation of CO2, offering a pathway to synthesize value-added chemicals. This process involves cyclization of aniline derivatives with CO2 to produce functionalized azoles, presenting an environmentally friendly approach to utilize CO2 as a raw material (Vessally et al., 2017).
Synthesis of 2-(Azolyl)anilines
Cyclocondensation and Biological Properties
Research on 2-(azolyl)anilines, which shares a structural similarity with 2-bromo-N-(2-butoxyethyl)aniline, focuses on their synthesis methods, cyclocondensation reactions, and exploration of their biological activities. These compounds serve as effective 1,5-nucleophiles in cyclocondensation reactions, highlighting their significance in chemical synthesis and potential biological applications (Antypenko et al., 2017).
Analytical Methods and Antioxidant Activity
Determining Antioxidant Activity
Aniline derivatives are also part of studies investigating antioxidant activities. Analytical methods used in determining antioxidant activity can apply to a range of compounds, including aniline derivatives, to assess their potential in mitigating oxidative stress. This area of research is crucial for food engineering, medicine, and pharmacy, where antioxidant properties are highly valued (Munteanu & Apetrei, 2021).
Brominated Flame Retardants
Formation of Dioxins and Furans
While not directly related to this compound, studies on brominated flame retardants (including brominated anilines) explore their environmental impact, particularly regarding the formation of dioxins and furans during combustion. This research contributes to understanding the environmental and health implications of using brominated compounds in industrial applications (Zhang, Buekens, & Li, 2016).
Biochemical Analysis
Biochemical Properties
2-Bromo-N-(2-butoxyethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways. For instance, it may interact with cytochrome P450 enzymes, leading to altered metabolic processes. Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular functions, such as cell growth and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects, such as organ damage and altered metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may inhibit or activate specific enzymes involved in the metabolism of lipids, carbohydrates, and proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in specific tissues, leading to localized effects. Its distribution within the body can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and influence cellular processes. For example, this compound may localize to the nucleus, where it can interact with transcription factors and regulate gene expression .
Properties
IUPAC Name |
2-bromo-N-(2-butoxyethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-7-5-4-6-11(12)13/h4-7,14H,2-3,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIVNEWPPXHUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCNC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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